N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
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Overview
Description
N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be achieved through various methods. One common approach involves the nucleophilic displacement of a chloromethyl derivative with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which results in the formation of the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl amine, benzohydrazides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities .
Biology: The compound has been studied for its potential as an antiviral and antimicrobial agent. It has shown promising activity against various pathogenic organisms .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as anticancer agents, particularly as A2B receptor antagonists .
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For example, as an A2B receptor antagonist, the compound binds to the A2B receptor and inhibits its activity, which can lead to reduced tumor growth and metastasis . The compound’s ability to inhibit enzymes such as JAK1 and JAK2 also contributes to its anticancer activity .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
[1,2,4]Triazolo[4,3-a]pyrazine: Evaluated for its anticancer properties.
Uniqueness: N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific structural features and the presence of a methyl group on the nitrogen atom of the triazole ring. This modification enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H8N4 |
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Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-2-3-7-10-9-5-11(7)4-6/h2-5,8H,1H3 |
InChI Key |
ORWPKQCJLKAVFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=NN=C2C=C1 |
Origin of Product |
United States |
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